molecular formula C20H25N3O2 B12232878 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one

Cat. No.: B12232878
M. Wt: 339.4 g/mol
InChI Key: GWYUIKVDYIDMQH-UHFFFAOYSA-N
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Description

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one is a complex organic compound that features a 1,8-naphthyridine core, a piperidine ring, and an oxane (tetrahydropyran) moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one can be approached through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of water-soluble catalysts, such as iridium catalysts, which can efficiently catalyze the synthesis in water under air atmosphere .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethanone

InChI

InChI=1S/C20H25N3O2/c24-19(14-17-5-1-2-13-25-17)23-11-8-15(9-12-23)18-7-6-16-4-3-10-21-20(16)22-18/h3-4,6-7,10,15,17H,1-2,5,8-9,11-14H2

InChI Key

GWYUIKVDYIDMQH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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